6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC15934933
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine -](/images/structure/VC15934933.png)
Specification
Molecular Formula | C11H12ClN3O |
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Molecular Weight | 237.68 g/mol |
IUPAC Name | 6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C11H12ClN3O/c12-9-5-4-8-7-13-15(11(8)14-9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 |
Standard InChI Key | ZRKNIVQFWQACFN-UHFFFAOYSA-N |
Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold consists of a fused pyrazole and pyridine ring system. In 6-chloro-1-(THP)-pyrazolo[3,4-b]pyridine, the chlorine atom at position 6 and the THP group at position 1 introduce distinct electronic and steric effects. The THP group, a common protecting moiety in organic synthesis, enhances solubility in nonpolar solvents and stabilizes the compound during synthetic transformations . The molecular formula is C₁₁H₁₂ClN₃O, with a calculated molecular weight of 261.69 g/mol (derived by subtracting bromine’s atomic mass from the analogous compound in ).
Table 1: Comparative Molecular Data for Pyrazolo[3,4-b]pyridine Derivatives
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 6-chloro-1-(THP)-pyrazolo[3,4-b]pyridine likely follows a multi-step route analogous to its brominated counterpart :
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Pyridine Ring Formation: Condensation of aminopyrazole derivatives with β-chlorovinyl ketones to construct the pyrazolo[3,4-b]pyridine core.
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Chlorination: Electrophilic substitution or nucleophilic aromatic substitution to introduce the chlorine atom at position 6.
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THP Protection: Reaction with dihydropyran under acidic conditions to install the THP group at the pyrazole nitrogen.
Critical parameters include temperature control (typically 0–80°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and catalysts such as p-toluenesulfonic acid for THP protection .
Challenges and Yield Optimization
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Regioselectivity: Ensuring precise substitution at position 6 requires careful choice of directing groups or protection strategies.
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THP Stability: The THP group may undergo hydrolysis under strongly acidic or basic conditions, necessitating neutral pH during workup .
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures is commonly employed to isolate the product.
Physicochemical Properties
Solubility and Stability
The THP group improves lipid solubility, making the compound amenable to organic-phase reactions. Experimental data for analogs suggest moderate solubility in chloroform (≈20 mg/mL) and limited solubility in water (<1 mg/mL) . The compound is stable at room temperature but may degrade under prolonged UV exposure due to the aromatic chloro substituent.
Spectroscopic Characterization
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NMR:
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MS: Molecular ion peak at m/z 261.69 (M⁺) with fragmentation patterns corresponding to THP loss (-84 Da) .
Reactivity and Functionalization
Halogen-Directed Reactions
The chlorine atom at position 6 serves as a site for further functionalization:
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives .
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Nucleophilic Substitution: Displacement with amines or alkoxides under basic conditions.
THP Deprotection
The THP group is cleavable via acidic hydrolysis (e.g., HCl in methanol) to yield the primary amine, enabling access to unprotected pyrazolopyridine intermediates .
Applications in Medicinal Chemistry
Antibacterial and Antiviral Activity
Chlorinated heterocycles often exhibit antimicrobial properties. Molecular docking studies suggest potential inhibition of bacterial DNA gyrase, though experimental validation is needed .
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